4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide
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Overview
Description
4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide is a complex organic compound that features a unique combination of fluorinated pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine and pyrimidine intermediates These intermediates are then coupled using various organic reactions, such as nucleophilic substitution and amination reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide stands out due to its unique combination of fluorinated pyridine and pyrimidine rings, along with the trifluoroethylamino and benzenesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H17F4N7O2S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
4-[[[6-(6-fluoropyridin-3-yl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17F4N7O2S/c22-17-8-3-13(10-27-17)15-6-7-16-18(30-15)19(29-11-21(23,24)25)32-20(31-16)28-9-12-1-4-14(5-2-12)35(26,33)34/h1-8,10H,9,11H2,(H2,26,33,34)(H2,28,29,31,32) |
InChI Key |
RGLQSEIBYVVVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C(=N2)NCC(F)(F)F)N=C(C=C3)C4=CN=C(C=C4)F)S(=O)(=O)N |
Origin of Product |
United States |
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